3-[(4-phenylbutanoyl)amino]benzoic acid
Description
3-[(4-Phenylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-phenylbutanoyl group attached to the amino substituent at the 3-position of the benzene ring. This structure combines the carboxylic acid functionality of benzoic acid with a bulky hydrophobic moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. The amide linkage in the molecule suggests stability against hydrolysis under physiological conditions, a feature common to many bioactive compounds .
Properties
IUPAC Name |
3-(4-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(11-4-8-13-6-2-1-3-7-13)18-15-10-5-9-14(12-15)17(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSTYZNTDOOHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-[(4-phenylbutanoyl)amino]benzoic acid and related benzoic acid derivatives:
Key Comparative Insights:
Substituent Effects on Lipophilicity: The 4-phenylbutanoyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like phenylethylamine or polar isobenzofuranone . This may enhance membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Crystal Packing: The isobenzofuranone derivative forms intermolecular O–H···O and N–H···O bonds, leading to stable crystalline structures . In contrast, the phenylbutanoyl analog’s extended alkyl chain may favor van der Waals interactions over hydrogen bonding.
Synthetic Accessibility :
- Triazole derivatives benefit from click chemistry, enabling rapid modular synthesis , whereas the target compound’s synthesis would require classical amide coupling, which may involve harsher conditions (e.g., acyl chlorides).
Biological Relevance: Triazole-containing analogs exhibit documented bioactivity (e.g., antimicrobial, cytostatic) due to their heterocyclic cores . The phenylbutanoyl group’s bioactivity remains speculative but could mimic lipid-like structures in receptor binding.
Research Findings and Data
Physicochemical Properties:
- Solubility: Isobenzofuranone derivatives show moderate solubility in polar solvents (e.g., DMSO) due to hydrogen bonding , while brominated analogs are less soluble . The phenylbutanoyl variant likely requires organic solvents (e.g., dichloromethane) for dissolution.
- Thermal Stability: Melting points for isobenzofuranone derivatives range from 217–220°C , whereas triazole analogs exhibit lower melting points (~150–180°C) due to reduced crystallinity .
Structural Analysis:
- X-ray crystallography of 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid confirms non-planar geometry (dihedral angle: 67.82°) and hydrogen-bonded networks . Similar techniques (e.g., SHELX refinement ) would be critical for analyzing the target compound’s conformation.
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